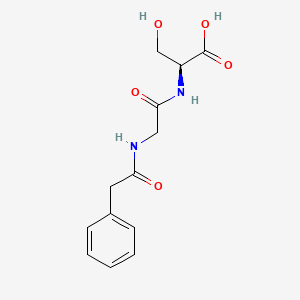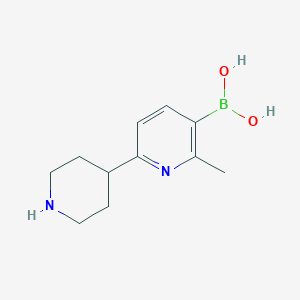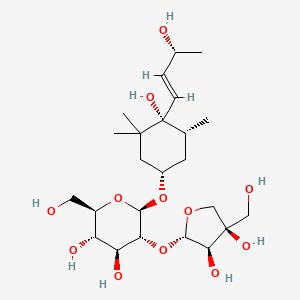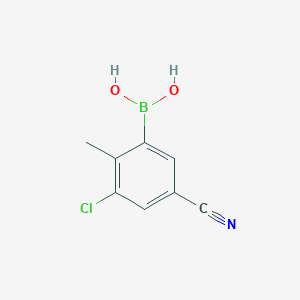
N-(Phenylacetyl)glycyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Phenylacetyl)glycyl-L-serine: is a synthetic dipeptide composed of phenylacetyl, glycyl, and L-serine residues. This compound has garnered attention due to its potential neuroprotective and nootropic properties. It is structurally related to other neuroactive peptides and has been studied for its effects on the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylacetyl)glycyl-L-serine typically involves the coupling of phenylacetyl chloride with glycyl-L-serine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 40°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: N-(Phenylacetyl)glycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the peptide.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Acyl chlorides, alkyl halides
Major Products:
Oxidation Products: Carboxylic acids
Reduction Products: Alcohols or amines
Substitution Products: Various substituted peptides
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in modulating biological processes, particularly in the nervous system.
Medicine: Investigated for its neuroprotective and nootropic effects, potentially useful in treating neurodegenerative diseases.
作用机制
The mechanism of action of N-(Phenylacetyl)glycyl-L-serine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter systems, enhance neurotrophic factor expression, and protect neurons from oxidative stress and apoptosis. The compound may also influence calcium signaling pathways, contributing to its neuroprotective effects.
相似化合物的比较
N-(Phenylacetyl)glycyl-L-serine is similar to other neuroactive peptides such as:
N-phenylacetyl-glycyl-L-proline ethyl ether (GZK-111): Known for its neuroprotective activity and conversion to cyclo-L-prolylglycine in biological systems.
Cyclo-L-prolylglycine (CPG): Exhibits neuroprotective and nootropic properties.
Piracetam: A well-known nootropic with a different mechanism of action but similar cognitive-enhancing effects.
Uniqueness: this compound stands out due to its specific combination of phenylacetyl, glycyl, and L-serine residues, which confer unique pharmacological properties. Its ability to modulate multiple pathways in the nervous system makes it a promising candidate for further research and development.
属性
CAS 编号 |
10251-03-3 |
|---|---|
分子式 |
C13H16N2O5 |
分子量 |
280.28 g/mol |
IUPAC 名称 |
(2S)-3-hydroxy-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H16N2O5/c16-8-10(13(19)20)15-12(18)7-14-11(17)6-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,17)(H,15,18)(H,19,20)/t10-/m0/s1 |
InChI 键 |
MWUPDTKJSITTNH-JTQLQIEISA-N |
手性 SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)N[C@@H](CO)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Hydroxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082204.png)

![ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-1,3-benzothiazole-6-carboxylate](/img/structure/B14082217.png)

![2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester](/img/structure/B14082228.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082254.png)
![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)


![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
![tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B14082295.png)

